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molecular formula C9H8F2O2 B176945 4-Ethoxy-2,3-difluorobenzaldehyde CAS No. 126162-95-6

4-Ethoxy-2,3-difluorobenzaldehyde

Cat. No. B176945
M. Wt: 186.15 g/mol
InChI Key: DYASUFNACNHJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04925590

Procedure details

125 ml of a solution of 0.2 mole of n-butyllithium in hexane is added, at -78° C., to a mixture of 0.2 mole of 2,3-difluorophenetole, 0.2 mole of tetramethylethylenediamine and 400 ml of tetrahydrofuran, and the mixture is stirred for 2 hours at -60° C. A mixture of 0.2 mole of n-formylpiperidine and 20 ml of tetrahydrofuran is added dropwise to this mixture. Warming to -20° C. and working up in the customary manner gives the aldehyde in the form of a colourless solid, melting point 70° C.
[Compound]
Name
solution
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.[F:6][C:7]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:8]=1[O:14][CH2:15][CH3:16].CN(C)CCN(C)C.C1CCN([CH:31]=[O:32])CC1>CCCCCC.O1CCCC1>[CH2:15]([O:14][C:8]1[CH:9]=[CH:10][C:11]([CH:31]=[O:32])=[C:12]([F:13])[C:7]=1[F:6])[CH3:16]

Inputs

Step One
Name
solution
Quantity
125 mL
Type
reactant
Smiles
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.2 mol
Type
reactant
Smiles
FC1=C(C=CC=C1F)OCC
Name
Quantity
0.2 mol
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C1CCN(CC1)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hours at -60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise to this mixture
TEMPERATURE
Type
TEMPERATURE
Details
Warming to -20° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC1=C(C(=C(C=O)C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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